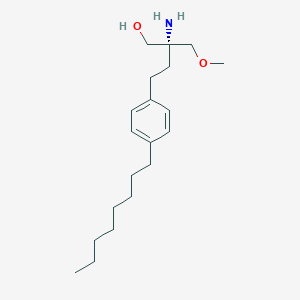

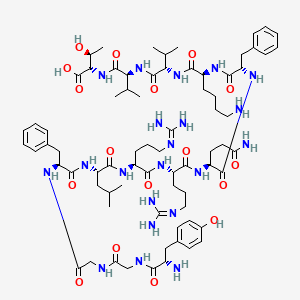

![molecular formula C23H25ClN8O5 B10772081 (2S,3S,4R,5R)-3-amino-5-[6-[[5-chloro-2-[(3-methyl-1,2-oxazol-5-yl)oxymethyl]phenyl]methylamino]purin-9-yl]-4-hydroxy-N-methyloxolane-2-carboxamide](/img/structure/B10772081.png)

(2S,3S,4R,5R)-3-amino-5-[6-[[5-chloro-2-[(3-methyl-1,2-oxazol-5-yl)oxymethyl]phenyl]methylamino]purin-9-yl]-4-hydroxy-N-methyloxolane-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

CP608,039 is a synthetic organic compound known for its selective agonistic activity on the adenosine A3 receptor. This compound has garnered significant interest in pharmacological research due to its potential therapeutic applications, particularly in the modulation of inflammatory and immune responses .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CP608,039 involves multiple steps, starting from readily available starting materialsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of CP608,039 follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental safety. This involves the use of automated reactors, continuous flow systems, and stringent quality control measures to maintain consistency and compliance with regulatory standards.

Chemical Reactions Analysis

Types of Reactions

CP608,039 undergoes various chemical reactions, including:

Oxidation: This reaction can modify the functional groups on the compound, potentially altering its activity.

Reduction: This reaction can be used to reduce specific functional groups, affecting the compound’s stability and reactivity.

Common Reagents and Conditions

Oxidation: Common reagents include potassium permanganate and hydrogen peroxide under acidic or basic conditions.

Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.

Substitution: Common reagents include halogenating agents and nucleophiles under various conditions.

Major Products

The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized analogs.

Scientific Research Applications

Chemistry

In chemistry, CP608,039 is used as a model compound to study the behavior of adenosine receptor agonists. Its unique structure allows researchers to explore the effects of various modifications on receptor binding and activity .

Biology

In biological research, CP608,039 is used to investigate the role of adenosine A3 receptors in cellular processes. Studies have shown that it can modulate immune responses, making it a valuable tool in immunology .

Medicine

In medicine, CP608,039 has potential therapeutic applications in treating inflammatory diseases, cancer, and cardiovascular disorders. Its selective activity on the adenosine A3 receptor makes it a promising candidate for drug development .

Industry

In the pharmaceutical industry, CP608,039 is used in the development of new drugs targeting the adenosine A3 receptor. Its well-defined activity profile and selectivity make it an ideal lead compound for further optimization.

Mechanism of Action

CP608,039 exerts its effects by selectively binding to the adenosine A3 receptor, a G protein-coupled receptor involved in various physiological processes. Upon binding, it activates intracellular signaling pathways that modulate immune responses, inflammation, and cell proliferation. The molecular targets include cyclic AMP (cAMP) and protein kinase A (PKA), which play crucial roles in the downstream effects of receptor activation .

Comparison with Similar Compounds

Similar Compounds

CP532,903: Another adenosine A3 receptor agonist with similar activity but different selectivity profile.

IB-MECA: A well-known adenosine A3 receptor agonist used in clinical trials for inflammatory diseases.

Cl-IB-MECA: A chlorinated derivative of IB-MECA with enhanced potency and selectivity.

Uniqueness

CP608,039 stands out due to its high selectivity for the adenosine A3 receptor over other adenosine receptor subtypes. This selectivity reduces off-target effects and enhances its therapeutic potential. Additionally, its unique chemical structure allows for further modifications to improve its pharmacokinetic and pharmacodynamic properties .

Properties

Molecular Formula |

C23H25ClN8O5 |

|---|---|

Molecular Weight |

528.9 g/mol |

IUPAC Name |

(2S,3S,4R,5R)-3-amino-5-[6-[[5-chloro-2-[(3-methyl-1,2-oxazol-5-yl)oxymethyl]phenyl]methylamino]purin-9-yl]-4-hydroxy-N-methyloxolane-2-carboxamide |

InChI |

InChI=1S/C23H25ClN8O5/c1-11-5-15(37-31-11)35-8-12-3-4-14(24)6-13(12)7-27-20-17-21(29-9-28-20)32(10-30-17)23-18(33)16(25)19(36-23)22(34)26-2/h3-6,9-10,16,18-19,23,33H,7-8,25H2,1-2H3,(H,26,34)(H,27,28,29)/t16-,18+,19-,23+/m0/s1 |

InChI Key |

KXDJDMIUJGBFAV-QYUDBREXSA-N |

Isomeric SMILES |

CC1=NOC(=C1)OCC2=C(C=C(C=C2)Cl)CNC3=C4C(=NC=N3)N(C=N4)[C@H]5[C@@H]([C@@H]([C@H](O5)C(=O)NC)N)O |

Canonical SMILES |

CC1=NOC(=C1)OCC2=C(C=C(C=C2)Cl)CNC3=C4C(=NC=N3)N(C=N4)C5C(C(C(O5)C(=O)NC)N)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

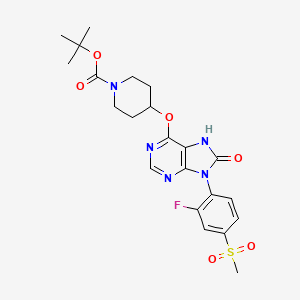

![2-[4-[2-[3-(3-methylbutoxy)phenyl]acetyl]-8-(trifluoromethyl)-1,2,3,5-tetrahydropyrido[2,3-e][1,4]diazepin-5-yl]acetic acid](/img/structure/B10772016.png)

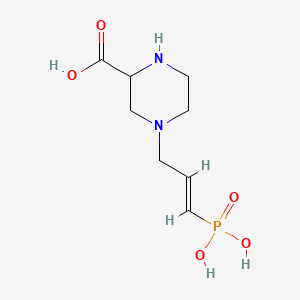

![[3H]meclinertant](/img/structure/B10772030.png)

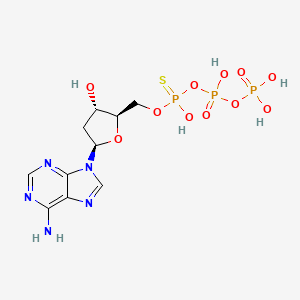

![[(2R,3R,5S,6S,8R,9R,10R,13S,17R,18S)-11-ethyl-8,9-dihydroxy-4,6,16,18-tetramethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl]methyl 2-(3-methyl-2,5-dioxopyrrolidin-1-yl)benzoate](/img/structure/B10772040.png)

![(E,3R,5S)-7-[2-(4-fluorophenyl)-7-[(4-phenylphenyl)methyl]-4,5,6,7-tetrahydroindazol-3-yl]-3,5-dihydroxyhept-6-enoic acid](/img/structure/B10772045.png)

![(3R)-6-[2-(4-fluorophenyl)-4-[(4-fluorophenyl)sulfanyl]-6-(propan-2-yl)phenoxy]-3,5-dihydroxyhexanoate](/img/structure/B10772052.png)

![6-[2-[6-tert-butyl-4-(4-fluorophenyl)-2-propan-2-ylpyridin-3-yl]ethenyl]-4-hydroxyoxan-2-one](/img/structure/B10772070.png)

![(Z)-7-[(1R,2R,3R,4S)-3-[(Z)-benzhydryloxyiminomethyl]-2-bicyclo[2.2.2]oct-5-enyl]hept-5-enoic acid](/img/structure/B10772078.png)

![4-[1-(2-Fluoro-4-methanesulfonyl-phenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ylsulfanyl]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B10772092.png)

![(2S)-3-methyl-2-[[8-(5-methylfuran-2-yl)dibenzofuran-3-yl]sulfonylamino]butanoic acid](/img/structure/B10772104.png)